2-Fluoroethanesulfonyl fluoride

描述

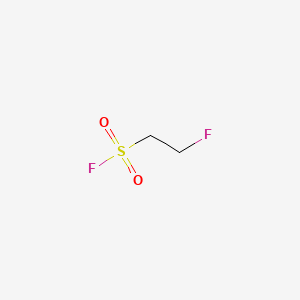

2-Fluoroethanesulfonyl fluoride is a chemical compound with the molecular formula C2H5FO2S. It is a member of the sulfonyl fluoride family, which is known for its unique reactivity and stability. This compound has garnered significant attention in various fields of scientific research due to its versatile applications in organic synthesis, chemical biology, and materials science.

准备方法

Synthetic Routes and Reaction Conditions: 2-Fluoroethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of ethyl sulfonate with sulfur tetrafluoride (SF4) under controlled conditions. Another method includes the fluorination of ethyl sulfonyl chloride using hydrogen fluoride (HF) or other fluorinating agents .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfuryl fluoride (SO2F2) as a fluorinating agent. This method is preferred due to its efficiency and scalability. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity .

化学反应分析

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

The sulfonyl fluoride group undergoes SuFEx chemistry , enabling covalent modifications of biomolecules:

| Reaction Partner | Product | Conditions | Reference |

|---|---|---|---|

| Tyrosine residues | Sulfonylated proteins | Aqueous buffer, pH 7–8 | |

| Lysine residues | Sulfonamide linkages | Basic conditions |

Key factors influencing SuFEx efficiency:

-

Proximity to cationic residues (e.g., arginine) lowers the activation barrier by stabilizing intermediates .

-

Fluoride elimination is facilitated by arginine/lysine side chains .

Hydrolysis and Stability

2-Fluoroethanesulfonyl fluoride exhibits slow hydrolysis compared to other sulfonyl halides:

-

Hydrolysis yields sulfonic acid (C₂H₅SO₃H) and HF under acidic conditions .

-

Stability in neutral aqueous solutions enables its use in biological labeling .

Kinetic studies reveal hydrolysis rates are pH-dependent, with faster degradation in strongly acidic or basic media .

Nucleophilic Substitution Reactions

The sulfonyl fluoride group participates in nucleophilic substitutions:

| Nucleophile | Product | Mechanism |

|---|---|---|

| Amines | Sulfonamides | S<sub>N</sub>2 at sulfur |

| Alcohols | Sulfonate esters | Electrophilic aromatic substitution |

| Thiols | Thiosulfonates | Radical-mediated pathways |

Mechanistic insights :

-

Fluoride’s leaving group ability facilitates substitution (Figure 2) .

-

Reactions with alcohols require base (e.g., Et₃N) to deprotonate the nucleophile .

Biological Interactions

This compound modifies enzymes via covalent bonding:

-

Epoxide hydrolase 2 (EPHX2) : Targets Tyr466 in the active site, confirmed by LC-MS/MS .

-

Poly(ADP-ribose) polymerase 1 (PARP1) : Binds covalently in the NAD<sup>+</sup> pocket, inhibited by olaparib .

Thermodynamic and Kinetic Data

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Hydrolysis half-life | >24 h | pH 7, 25°C | |

| SuFEx reaction rate (k) | 0.15 min⁻¹ | 25°C, pH 7.4 | |

| Electrochemical oxidation potential | +1.2 V vs Ag/AgCl | Acetonitrile/H₂O |

科学研究应用

Organic Synthesis

2-Fluoroethanesulfonyl fluoride is widely used as a reagent in organic synthesis. Its ability to introduce sulfonyl groups into organic molecules makes it valuable for creating sulfonamide derivatives, which are important in pharmaceuticals.

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic substitution | Sulfonamide derivatives | |

| Fluorination of alcohols | Fluorinated compounds | |

| Synthesis of sulfonyl fluorides | Various sulfonyl compounds |

Biochemical Applications

In biochemistry, this compound is employed as an inhibitor of serine proteases. Its mechanism involves the formation of a covalent bond with the active site serine residue, effectively blocking enzyme activity. This property has been utilized in studying protease functions and developing therapeutic agents.

Case Study: Inhibition of Serine Proteases

- A study demonstrated that this compound effectively inhibited the activity of trypsin and chymotrypsin, leading to insights into their catalytic mechanisms and potential therapeutic targets for diseases involving dysregulated protease activity .

Medicinal Chemistry

The compound has been investigated for its potential use in drug development, particularly in designing inhibitors for various enzymes involved in disease pathways. Its ability to modify biological molecules opens avenues for creating targeted therapies.

Table 2: Potential Medicinal Applications

| Application Area | Target Enzyme | Potential Disease |

|---|---|---|

| Cancer therapy | Proteasome inhibitors | Various cancers |

| Antiviral agents | Viral proteases | Viral infections |

| Antibacterial agents | Bacterial proteases | Bacterial infections |

Toxicological Considerations

While this compound has useful applications, it is essential to consider its toxicological profile. Studies indicate that exposure can lead to respiratory irritation and other health risks if not handled properly. Safety data sheets recommend appropriate personal protective equipment (PPE) when working with this compound.

作用机制

The mechanism of action of 2-fluoroethanesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, and tyrosine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in drug discovery and chemical biology .

相似化合物的比较

Methanesulfonyl Fluoride: Similar in structure but with a methyl group instead of an ethyl group.

Trifluoromethanesulfonyl Fluoride: Contains three fluorine atoms on the methyl group, offering different reactivity and stability.

Ethanesulfonyl Fluoride: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

Uniqueness: 2-Fluoroethanesulfonyl fluoride is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, chemical biology, and materials science .

生物活性

Introduction

2-Fluoroethanesulfonyl fluoride (FESF) is a fluorinated sulfonyl fluoride compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, highlighting its significance in various research contexts.

- Chemical Formula : C₂H₆FNO₂S

- CAS Number : 460-46-8

- Molecular Weight : 129.14 g/mol

FESF is characterized by the presence of a fluorine atom attached to an ethyl chain, which contributes to its unique reactivity and biological interactions.

-

Inhibition of Enzyme Activity :

- FESF acts as a potent inhibitor of serine proteases, similar to other sulfonyl fluorides. This inhibition can affect various physiological processes, including inflammation and coagulation pathways.

- The compound's fluorine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their function.

-

Effects on Cell Signaling :

- Studies indicate that FESF may influence cell signaling pathways related to apoptosis and cell proliferation. The activation of specific kinases can lead to alterations in cellular responses to stress and growth factors.

- Impact on Mitochondrial Function :

Toxicological Profile

The toxicological effects of FESF are not extensively documented; however, its structural similarities to other fluorinated compounds raise concerns about potential cytotoxicity. The lethal dose and specific toxic effects remain largely unreported in the literature .

Case Studies

- Fluoride Sensitivity :

-

Animal Studies :

- Research involving animal models has demonstrated that exposure to fluorinated compounds can lead to significant changes in hematological parameters, including alterations in leukocyte counts and bone marrow differentiation profiles. These findings suggest a potential impact on immune function and overall health .

Comparative Analysis with Other Fluorinated Compounds

Research Findings

Recent studies have begun to elucidate the biological implications of FESF:

- Cell Viability Studies : In vitro studies have shown that FESF can significantly reduce cell viability in certain cancer cell lines, indicating its potential as an anticancer agent .

- Inflammatory Response Modulation : FESF may modulate inflammatory responses by inhibiting specific proteases involved in cytokine production, which could have therapeutic implications for inflammatory diseases.

属性

IUPAC Name |

2-fluoroethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2O2S/c3-1-2-7(4,5)6/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZVVDJBUKDJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196681 | |

| Record name | Ethanesulfonyl fluoride, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-46-8 | |

| Record name | Ethanesulfonyl fluoride, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonyl fluoride, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。